2,4,6-Triphenoxy-1,3,5-triazine has been investigated as a potential hole-blocking material (HBM) for electroluminescent devices (ELDs). [] HBLs play a crucial role in improving the efficiency and stability of ELDs by preventing the flow of holes (positively charged carriers) from the anode to the emitting layer.
Studies have shown that 2,4,6-Triphenoxy-1,3,5-triazine exhibits good hole-blocking properties due to its high ionization potential and low hole mobility. [] However, further research is needed to optimize its performance and explore its potential in different types of ELDs.
2,4,6-Triphenoxy-1,3,5-triazine has also been used as a model compound to study the influence of steric effects on the formation of polymeric structures within the triazine system. []
The research explores how the bulky phenoxy groups attached to the triazine ring affect its reactivity and ability to form linkages with other molecules, ultimately influencing the formation of polymers with specific properties. [] This knowledge can be valuable for designing novel triazine-based polymers for various applications.
2,4,6-Triphenoxy-1,3,5-triazine has been employed as a ligand in the synthesis of coordination polymers containing silver(I) ions. [] These polymers exhibit interesting properties, including photoluminescence and potential applications in areas like catalysis and sensing. []
2,4,6-Triphenoxy-1,3,5-triazine is an organic compound characterized by a triazine ring substituted with three phenoxy groups. Its molecular formula is C${21}$H${15}$N${3}$O${3}$, and it has a molecular weight of approximately 357.36 g/mol. The compound typically appears as a white to almost white powder or crystals and has a melting point ranging from 234 °C to 238 °C . It is known for its stability and solubility in organic solvents.
The chemical behavior of 2,4,6-Triphenoxy-1,3,5-triazine includes:
2,4,6-Triphenoxy-1,3,5-triazine can be synthesized through several methods:
This compound finds applications in various fields:
Several compounds share structural similarities with 2,4,6-Triphenoxy-1,3,5-triazine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,4-Diphenyl-1,3,5-triazine | Two phenyl groups | Less sterically hindered than triphenoxy variant |
2-Amino-4-(phenoxy)-1,3,5-triazine | Amino group present | Exhibits different reactivity due to amino substitution |
2-Hydroxy-4-(phenoxy)-1,3,5-triazine | Hydroxy group present | Increased solubility and potential for hydrogen bonding |
2,4,6-Triphenoxy-1,3,5-triazine stands out due to its three phenoxy substituents which enhance its stability and potentially broaden its application range compared to other triazines.